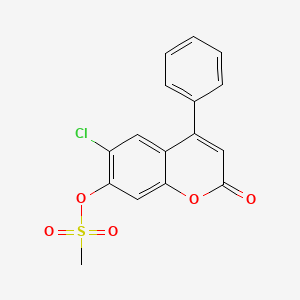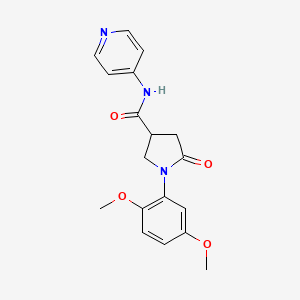
N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide acts as an inhibitor of the release of dopamine in the brain. It binds to the presynaptic dopamine transporter and prevents the uptake of dopamine into the presynaptic neuron. This results in a decrease in the release of dopamine into the synaptic cleft, which leads to a decrease in the activation of dopamine receptors.
Biochemical and physiological effects:
N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been found to have various biochemical and physiological effects. It has been found to have a vasodilatory effect, which leads to a decrease in blood pressure. It has also been found to have a protective effect on the liver, which makes it a potential candidate for the treatment of liver diseases. N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been found to have an inhibitory effect on the release of dopamine in the brain, which makes it a potential candidate for the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. However, N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide also has some limitations for lab experiments. It has been found to have a short half-life, which makes it difficult to study its long-term effects. It also has a narrow therapeutic window, which makes it difficult to determine the optimal dosage for its potential applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide. One potential direction is the development of new synthetic methods for the synthesis of N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide. Another potential direction is the study of the long-term effects of N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide on the central nervous system. It is also important to determine the optimal dosage and therapeutic window for its potential applications in various fields. Finally, the study of the potential side effects of N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is also an important area for future research.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. In neuroscience, N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been used to study the effects of drugs on the central nervous system. It has been found to have an inhibitory effect on the release of dopamine in the brain, which makes it a potential candidate for the treatment of drug addiction. In pharmacology, N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been used to study the effects of drugs on the cardiovascular system. It has been found to have a vasodilatory effect, which makes it a potential candidate for the treatment of hypertension. In toxicology, N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been used to study the effects of toxins on the liver. It has been found to have a protective effect on the liver, which makes it a potential candidate for the treatment of liver diseases.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13-6-7-16(12-14(13)2)20-17(22)15-8-10-21(11-9-15)18(23)19(3,4)5/h6-7,12,15H,8-11H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKROKEYFPBFIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-furylmethyl)-4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4855813.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4855837.png)



![2-[5-(2-carboxyphenyl)-2-furyl]-6-fluoro-4-quinolinecarboxylic acid](/img/structure/B4855880.png)

![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4855889.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)urea](/img/structure/B4855893.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B4855901.png)
![N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4855908.png)
![2-[(2-methoxyethyl)thio]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4855914.png)
![methyl 4-[(3-methoxybenzoyl)amino]-3-methylbenzoate](/img/structure/B4855920.png)